
1-(2-chloroethyl)-1H-indole-2,3-dione
Overview
Description
1-(2-Chloroethyl)-1H-indole-2,3-dione is an indole-2,3-dione (isatin) derivative featuring a 2-chloroethyl substituent at the N1 position. This compound’s properties can be inferred through comparisons with structurally analogous molecules documented in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Substitution Reactions
The chloroethyl group undergoes nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom. Key pathways include:
Reaction Type | Reagents/Conditions | Products | Mechanistic Insights |
---|---|---|---|
Nucleophilic Substitution | Sodium azide (NaN₃), DMF, 60°C | 1-(2-Azidoethyl)-1H-indole-2,3-dione | SN2 mechanism with inversion of configuration. |
Thiol Substitution | Potassium thiocyanate (KSCN), ethanol, reflux | 1-(2-Thiocyanatoethyl)-1H-indole-2,3-dione | Polar aprotic solvents enhance nucleophilicity. |
Oxidation and Reduction Reactions
The indole-2,3-dione moiety participates in redox reactions:
Oxidation
-
Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media.
-
Products : Quinonoid structures via oxidation of the indole ring.
-
Mechanism : Electron-deficient carbonyl groups stabilize radical intermediates during oxidation .
Reduction
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Products : Dihydroindole derivatives (e.g., 1-(2-chloroethyl)-2,3-dihydro-1H-indole-2,3-diol).
Electrophilic Aromatic Substitution
The indole ring undergoes regioselective electrophilic attacks:
Reaction | Conditions | Position | Product |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 | 5-Nitro-1-(2-chloroethyl)-1H-indole-2,3-dione |
Sulfonation | H₂SO₄/SO₃, 50°C | C-4 | 4-Sulfo-1-(2-chloroethyl)-1H-indole-2,3-dione |
The electron-withdrawing dione group directs electrophiles to the para and meta positions .
Thermal Decomposition and Pyrolysis
Flash vacuum pyrolysis (FVP) studies on structurally related compounds (e.g., 3-(2-chloroethyl)imidazolidine-2,4-dione) reveal:
-
Primary Pathways :
-
Secondary Products : Benzyliden derivatives via dehydrogenation (e.g., 5-benzylidene-2,3-dihydroimidazo[2,1-b]thiazol-6(5H)-one) .
Comparative Reactivity
The chloroethyl group’s reactivity differs from bromo/iodo analogs:
Halogen | Reactivity in SN2 | Thermal Stability |
---|---|---|
Chlorine | Moderate (lower than Br/I) | Stable up to 500°C |
Bromine | High (polarizable) | Decomposes at 450°C |
Iodine | Very high | Decomposes at 400°C |
This trend correlates with halogen electronegativity and bond dissociation energies .
Mechanistic Studies
Scientific Research Applications
Chemistry
1-(2-chloroethyl)-1H-indole-2,3-dione serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of new materials and compounds.
Biology
The compound has been extensively studied for its biological activities , including:
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
- Anticancer Activity : Demonstrates potential in inhibiting cancer cell proliferation through mechanisms similar to other alkylating agents used in chemotherapy.
Medicine
Research is ongoing to explore its potential as a therapeutic agent . The chloroethyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, disrupting cellular processes and inhibiting key enzymes.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials due to its reactivity and functional versatility.
Case Study 1: Anticancer Activity
A study published in MDPI evaluated derivatives of indole compounds similar to this compound for their anticancer properties. Results indicated significant growth inhibition in several cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that derivatives of this compound exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Indole-2,3-dione derivatives are modified at the N1 position or the aromatic ring to tailor physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Indole-2,3-dione Derivatives
Key Observations :
- This suggests possible genotoxic or cytotoxic mechanisms for the target compound.
- Diethylaminomethyl Group: Derivatives with this substituent exhibit broad-spectrum cytotoxicity and antiviral activity, likely due to enhanced solubility and membrane permeability .
- Thiosemicarbazone Moieties: Compounds like those in show nanomolar inhibition of IL-1R, highlighting the role of auxiliary groups in targeting specific pathways.
Physicochemical and Electronic Properties
- Reactivity : The trimethylsilyl-substituted analog exhibits a low HOMO-LUMO gap (3.21 eV), indicating high reactivity and soft nucleophilic character . In contrast, chloroethyl groups may increase electrophilicity, promoting alkylation.
Biological Activity
1-(2-Chloroethyl)-1H-indole-2,3-dione is a compound belonging to the indole family, recognized for its diverse biological activities. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloroethyl group attached to an indole-2,3-dione moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, isatin derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 0.5 µg/mL |
Isatin Derivative | S. aureus | 0.25 µg/mL |
Other Indole Derivatives | Various Bacteria | Ranges from 0.01 to 0.5 µg/mL |
Anticancer Activity
The anticancer potential of indole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves induction of apoptosis and disruption of cell cycle progression .
Table 2: Cytotoxicity of Indole Derivatives on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 15 µM |
Isatin Derivative | MCF-7 | 10 µM |
Other Indole Derivatives | Various Cancer Cells | IC50 ranges from 5 to 20 µM |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- DNA Interaction : The chloroethyl group can alkylate DNA, leading to strand breaks and ultimately triggering apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects .
Case Studies
A notable study investigated the effects of indole derivatives on multidrug-resistant bacterial strains. The results indicated that certain modifications to the indole structure enhanced antimicrobial potency significantly compared to traditional antibiotics .
Another case study focused on the anticancer effects of a series of indole derivatives in vitro. The findings revealed that specific substitutions on the indole ring could increase selectivity towards cancer cells while minimizing toxicity to normal cells .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(2-chloroethyl)-1H-indole-2,3-dione, and what parameters critically influence yield and purity?
- Methodology : A common approach involves refluxing precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with sodium acetate in acetic acid under controlled conditions. The chloroethyl group can be introduced via nucleophilic substitution or alkylation reactions. Key parameters include reaction time (3–5 hours), stoichiometric ratios (e.g., 1.1:1 molar excess of aldehyde precursor), and purification steps (recrystallization from DMF/acetic acid mixtures) to isolate crystalline products .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
- Methodology :
- X-ray crystallography : Use SHELX or OLEX2 software for structure solution and refinement. The chloroethyl group’s position can be confirmed via electron density maps .
- NMR : H and C NMR (e.g., δ ~4.5 ppm for CHCl protons) validate substituent attachment.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 224.05 for CHClNO) .
- Thermal analysis : DSC or combustion calorimetry (ΔcH°solid = -3594.5 kJ/mol) assesses thermodynamic stability .
Advanced Research Questions
Q. How does the chloroethyl substituent influence the compound’s reactivity and potential as a ligand in coordination chemistry?
- Methodology :
- Metal complex synthesis : React this compound with transition metal salts (e.g., Mn(II), Co(II)) in ethanol/water. Monitor coordination via UV-Vis (d-d transitions) and cyclic voltammetry.
- Structural analysis : X-ray diffraction reveals bonding modes (e.g., N,O-chelation). The chloroethyl group may sterically hinder coordination or participate in weak interactions .
Q. What in vitro methodologies are employed to evaluate the apoptosis-inducing activity of this compound?
- Methodology :
- Cell viability assays : Use MTT or Annexin V/PI staining in tumor cell lines (e.g., HeLa) to quantify IC values (~4 µM range) .
- Mechanistic studies : Western blotting detects caspase-3/7 activation and cytochrome c release. Compare with positive controls (e.g., staurosporine) .
- Flow cytometry : Assess mitochondrial membrane potential (ΔΨm) collapse using JC-1 dye .
Q. How can computational approaches like DFT predict the biological interactions of this compound?
- Methodology :
- Docking simulations : Use MOE or AutoDock to model binding to apoptosis-related targets (e.g., Apaf-1 or Bcl-2). Focus on chloroethyl’s role in hydrophobic interactions .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity .
Q. Data Analysis and Contradictions
Q. How can researchers resolve discrepancies in reported biological activities of halogenated indole-2,3-dione derivatives?
- Methodology :
- Standardized assays : Replicate studies using identical cell lines (e.g., MCF-7) and protocols (e.g., 48-hour exposure, 10% FBS).
- Statistical validation : Apply ANOVA to compare IC values across studies. Control for variables like solvent (DMSO concentration ≤0.1%) .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., chloroethyl vs. dichlorobenzyl) using multivariate regression .
Properties
IUPAC Name |
1-(2-chloroethyl)indole-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-6-12-8-4-2-1-3-7(8)9(13)10(12)14/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAMZMSYNHYFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.